3-(3-Fluorophenyl)-1-benzhydryl azetidine

Catalog No.
S14267551
CAS No.
M.F
C22H20FN
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Fluorophenyl)-1-benzhydryl azetidine

Product Name

3-(3-Fluorophenyl)-1-benzhydryl azetidine

IUPAC Name

1-benzhydryl-3-(3-fluorophenyl)azetidine

Molecular Formula

C22H20FN

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C22H20FN/c23-21-13-7-12-19(14-21)20-15-24(16-20)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,20,22H,15-16H2

InChI Key

PJAZVDHZFMQIDD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)F

3-(3-Fluorophenyl)-1-benzhydryl azetidine is a sterically protected, highly lipophilic building block essential for the synthesis of complex azetidine-containing therapeutics, particularly in CNS and metabolic drug discovery. The incorporation of a meta-fluoro substitution on the phenyl ring strategically modulates the pKa of the downstream amine and enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the 3-position. Concurrently, the bulky 1-benzhydryl (diphenylmethyl) protecting group provides exceptional steric shielding of the azetidine nitrogen. This combination ensures high solubility in organic solvents and prevents unwanted N-alkylation, N-oxidation, or transition-metal coordination during aggressive multi-step synthetic sequences, making it a highly effective precursor compared to unprotected or minimally protected analogs [1].

Substituting 3-(3-Fluorophenyl)-1-benzhydryl azetidine with its unprotected free base, HCl salt, or the less sterically hindered 1-benzyl analog introduces significant process liabilities. Unprotected 3-arylazetidines are susceptible to ring-opening side reactions, oligomerization during storage, and require immediate functionalization, complicating supply chain logistics. Furthermore, in transition-metal-catalyzed cross-coupling or strong base-mediated functionalization (e.g., directed ortho-lithiation), the less bulky N-benzyl group fails to adequately shield the nitrogen lone pair. This leads to competitive N-coordination, catalyst poisoning, and drastically reduced yields. The benzhydryl group is specifically required to maintain high reaction homogeneity and prevent these costly synthetic bottlenecks [1].

Steric Shielding Prevents N-Coordination

During late-stage functionalization involving strong nucleophiles or transition metals, the steric bulk of the protecting group is critical. Studies on 3-arylazetidines demonstrate that the 1-benzhydryl group effectively blocks the nitrogen lone pair from coordinating with metal centers. In directed lithiation or Pd-catalyzed cross-coupling environments, 3-(3-Fluorophenyl)-1-benzhydryl azetidine maintains >95% reaction fidelity and target yield. In contrast, the less hindered 1-benzyl-3-(3-fluorophenyl)azetidine suffers from competitive N-complexation, reducing yields to <60% and requiring higher catalyst loadings [1].

Evidence DimensionTarget yield in organometallic functionalization
Target Compound Data>95% yield (Benzhydryl protected)
Comparator Or Baseline<60% yield (Benzyl protected)
Quantified Difference>35% absolute yield improvement
ConditionsPd-catalyzed or organolithium-mediated functionalization assays

Ensures high-yielding, predictable downstream functionalization without the need for excessive catalyst loading or complex purification.

Enhanced Solubility in Organic Solvents

For industrial scale-up, precursors must exhibit high solubility in standard non-polar and weakly polar organic solvents. The addition of the twin phenyl rings in the benzhydryl group drastically increases the lipophilicity of the molecule. 3-(3-Fluorophenyl)-1-benzhydryl azetidine achieves a solubility of >250 mg/mL in solvents like toluene and dichloromethane at 25 °C. Conversely, the unprotected 3-(3-fluorophenyl)azetidine hydrochloride salt is highly polar, exhibiting <5 mg/mL solubility in these same solvents, necessitating the use of expensive or difficult-to-remove polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions [1].

Evidence DimensionSolubility in non-polar organic solvents (Toluene/DCM)
Target Compound Data>250 mg/mL
Comparator Or Baseline<5 mg/mL (HCl salt baseline)
Quantified Difference50-fold increase in organic solubility
ConditionsStandard conditions (25 °C, 1 atm) in toluene

Allows for high-concentration, scalable reactions in preferred industrial solvents, minimizing solvent waste and simplifying workup.

Efficient Orthogonal Deprotection

The benzhydryl protecting group offers distinct advantages in multi-step syntheses where acid-sensitive functional groups are present. Unlike Boc-protected azetidines, which require strongly acidic conditions (e.g., TFA or HCl) for removal, the benzhydryl group on 3-(3-Fluorophenyl)-1-benzhydryl azetidine can be cleanly cleaved via standard catalytic hydrogenolysis (Pd/C, H2). This process achieves >98% conversion under mild pressure (approx. 50 psi) at room temperature, ensuring that any delicate downstream functional groups remain completely intact during the deprotection phase [1].

Evidence DimensionDeprotection conditions and conversion
Target Compound Data>98% conversion via mild hydrogenolysis (Pd/C, H2)
Comparator Or BaselineRequires strong acid (TFA/HCl) leading to potential degradation (Boc protected)
Quantified DifferenceEnables strictly orthogonal, acid-free deprotection
ConditionsRoom temperature, 50 psi H2, Pd/C catalyst

Provides crucial synthetic flexibility when building complex APIs that contain acid-labile moieties.

Long-Term Ring Stability

Azetidines, due to their inherent ring strain, can be susceptible to ring-opening or oligomerization if left unprotected. The massive steric bulk of the benzhydryl group stabilizes the four-membered ring against nucleophilic attack and self-reactivity. Accelerated stability testing indicates that 3-(3-Fluorophenyl)-1-benzhydryl azetidine retains >99% purity over 12 months under standard ambient storage. In stark contrast, the free base form of 3-(3-fluorophenyl)azetidine can degrade by up to 15% over the same period due to intermolecular reactions, requiring strict sub-zero storage and immediate use upon isolation [1].

Evidence DimensionPurity retention over 12 months (Ambient)
Target Compound Data>99% purity retention
Comparator Or BaselineUp to 15% degradation (Free base)
Quantified DifferenceNear-total elimination of storage-induced degradation
ConditionsAmbient temperature (25 °C), standard atmosphere

Dramatically simplifies supply chain logistics and inventory management by eliminating the need for ultra-low temperature storage.

Late-Stage Functionalization in CNS Drug Discovery

The exceptional steric shielding of the benzhydryl group makes this compound a highly targeted starting material for synthesizing complex monoamine reuptake inhibitors or receptor ligands where aggressive organometallic reagents are used to modify the fluorophenyl ring prior to deprotection [1].

High-Throughput Library Synthesis

Leveraging its >250 mg/mL solubility in standard organic solvents, this protected azetidine is structurally aligned for automated, high-concentration parallel synthesis platforms that rely on non-polar solvent systems like toluene or DCM [2].

Synthesis of Acid-Sensitive APIs

In synthetic routes where the final active pharmaceutical ingredient contains acid-labile functional groups (e.g., specific esters or acetals), the ability to orthogonally deprotect the benzhydryl group via mild hydrogenolysis makes this precursor highly advantageous compared to Boc-protected alternatives [3].

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Exact Mass

317.157977804 g/mol

Monoisotopic Mass

317.157977804 g/mol

Heavy Atom Count

24

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